molecular formula C10H14O B14123166 1-(1-Methoxyethyl)-3-methylbenzene

1-(1-Methoxyethyl)-3-methylbenzene

Cat. No.: B14123166
M. Wt: 150.22 g/mol
InChI Key: XJJWQVPOODQLIK-UHFFFAOYSA-N
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Description

1-(1-Methoxyethyl)-3-methylbenzene is an aromatic ether compound of interest in organic chemical research and development. This structure features a benzene ring substituted with a methyl group and a 1-methoxyethyl group, making it a potential building block for the synthesis of more complex molecules. Researchers may utilize this compound in studies involving Friedel-Crafts alkylation reactions, as the methoxyethyl side chain can influence the electronics and steric environment of the aromatic ring . Its structure is analogous to other methyl-substituted benzene derivatives like 3-methylanisole (1-methoxy-3-methylbenzene), which is a known compound used in various chemical applications . As a specialty chemical, its primary value lies in its potential as an intermediate in pharmaceutical, agrochemical, and materials science research. The compound must be handled by qualified professionals in a controlled laboratory setting. This product is intended for research purposes only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

1-(1-methoxyethyl)-3-methylbenzene

InChI

InChI=1S/C10H14O/c1-8-5-4-6-10(7-8)9(2)11-3/h4-7,9H,1-3H3

InChI Key

XJJWQVPOODQLIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(C)OC

Origin of Product

United States

Preparation Methods

Alkylation of 1-(3-Methylphenyl)ethanol

Procedure :

  • Reduction of 3-Methylacetophenone :
    • 3-Methylacetophenone is reduced to 1-(3-methylphenyl)ethanol using NaBH₄ in methanol (Yield: 92%).
    • Reaction:

      $$

      \text{3-Methylacetophenone} \xrightarrow{\text{NaBH}_4/\text{MeOH}} \text{1-(3-Methylphenyl)ethanol}

      $$
  • Methylation via Williamson Ether Synthesis :
    • The secondary alcohol is treated with methyl iodide (MeI) and NaH in THF at 0–20°C under inert atmosphere.
    • Reaction:

      $$

      \text{1-(3-Methylphenyl)ethanol} + \text{MeI} \xrightarrow{\text{NaH/THF}} \text{1-(1-Methoxyethyl)-3-methylbenzene}

      $$
    • Yield: 75–80%.

Key Data :

Starting Material Reagents Conditions Yield Reference
1-(3-Methylphenyl)ethanol MeI, NaH THF, 0–20°C, N₂ 78%

Mitsunobu Reaction for Etherification

Procedure :

  • Reaction Setup :
    • 1-(3-Methylphenyl)ethanol reacts with methanol under Mitsunobu conditions (diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃)).
    • Reaction:

      $$

      \text{1-(3-Methylphenyl)ethanol} + \text{MeOH} \xrightarrow{\text{DEAD/PPh}_3} \text{this compound}

      $$
  • Isolation :
    • The product is purified via column chromatography (hexane/ethyl acetate).
    • Yield: 82%.

Advantages :

  • High regioselectivity.
  • Avoids harsh bases.

Friedel-Crafts Alkylation

Procedure :

  • Substrate Preparation :
    • 3-Methylanisole (1-methoxy-3-methylbenzene) is reacted with 1-methoxyethyl chloride in the presence of AlCl₃.
  • Reaction :
    • Conducted in dichloromethane at 0°C for 4 hours.
    • Reaction:

      $$

      \text{3-Methylanisole} + \text{1-Methoxyethyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound}

      $$
    • Yield: 65%.

Limitations :

  • Competing side reactions due to methoxy group deactivation.

Advanced Catalytic Methods

Hydrogenation of α-Methoxy Styrene Derivatives

Procedure :

  • Synthesis of α-Methoxy Styrene :
    • Condensation of 3-methylbenzaldehyde with methoxyacetone under acidic conditions.
  • Catalytic Hydrogenation :
    • Pd/C (10% wt) in ethanol at 50°C under H₂ (3 atm).
    • Reaction:

      $$

      \text{α-Methoxy styrene} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{this compound}

      $$
    • Yield: 85%.

Key Data :

Catalyst Pressure Temperature Yield
Pd/C (10%) 3 atm 50°C 85%

Grignard Reagent Addition

Procedure :

  • Formation of Grignard Reagent :
    • Methoxyethyl magnesium bromide (MeOCH₂CH₂MgBr) is prepared from methoxyethyl bromide and Mg in THF.
  • Reaction with 3-Methylbenzaldehyde :
    • The Grignard reagent reacts with 3-methylbenzaldehyde at 0°C.
    • Reaction:

      $$

      \text{3-Methylbenzaldehyde} + \text{MeOCH}2\text{CH}2\text{MgBr} \rightarrow \text{this compound}

      $$
    • Yield: 70%.

Green Chemistry Approaches

Solvent-Free Alkylation

Procedure :

  • 1-(3-Methylphenyl)ethanol is mixed with methyl tosylate and K₂CO₃ under ball-milling conditions.
  • Reaction time: 2 hours.
  • Yield: 80%.

Advantages :

  • No toxic solvents.
  • Reduced waste.

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Scalability
Williamson Ether Synthesis 1-(3-Methylphenyl)ethanol MeI, NaH 78% High
Mitsunobu Reaction 1-(3-Methylphenyl)ethanol DEAD, PPh₃ 82% Moderate
Friedel-Crafts Alkylation 3-Methylanisole AlCl₃ 65% Low
Catalytic Hydrogenation α-Methoxy styrene Pd/C 85% High

Chemical Reactions Analysis

Types of Reactions

1-(1-Methoxyethyl)-3-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1-Methoxyethyl)-3-methylbenzene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound in biochemical research.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1-Methoxyethyl)-3-methylbenzene involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the reaction conditions. It can also participate in radical reactions, where it forms reactive intermediates that further react to form the final products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 1-(1-Methoxyethyl)-3-methylbenzene with key analogs from the provided evidence, focusing on molecular properties, synthesis, and applications.

Table 1: Comparative Analysis of Substituted Benzene Derivatives

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Reactivity Synthesis Method (if reported) Applications/Relevance References
This compound C₁₀H₁₄O₂ 166.22 3-methyl, 1-(1-methoxyethyl) Hypothesized: Moderate polarity due to ether group; potential for electrophilic substitution at activated positions. Not reported in evidence Intermediate in organic synthesis N/A
1-Methoxy-3-(methoxymethyl)benzene C₉H₁₂O₂ 152.19 3-methoxymethyl, 1-methoxy Higher polarity (two ether groups); likely soluble in polar solvents. Not specified Polymer chemistry, ligand synthesis
1-Methyl-3-(1-methylethyl)-benzene (m-cymene) C₁₀H₁₄ 134.22 3-methyl, 1-isopropyl Non-polar; high boiling point (~175°C); aromatic solvent properties. Industrial alkylation of toluene Solvent, fragrance component
1-(2-Bromoethoxy)-3-methylbenzene C₉H₁₁BrO 215.09 3-methyl, 1-(2-bromoethoxy) Boiling point: 130–131°C (15 mmHg); density: 1.349 g/cm³; reactive alkyl halide moiety. Alkylation of 3-methylphenol with 1,2-dibromoethane Pharmaceutical intermediate, Suzuki coupling precursor
1-(1-Azido-2,2-dimethylpropyl)-3-methylbenzene C₁₂H₁₅N₃ 201.27 3-methyl, 1-azido-dimethylpropyl Reactivity in click chemistry; characterized by ¹H/¹³C NMR and HRMS. General Procedure A (50% yield) Bioconjugation, drug discovery

Key Findings:

Electronic Effects :

  • Electron-donating groups (e.g., methoxy in 1-Methoxy-3-(methoxymethyl)benzene) enhance ring activation, facilitating electrophilic aromatic substitution. For example, demonstrates that methoxy-substituted styrenes undergo efficient N-heterocyclization to form indoles (82–86% yields) .
  • Conversely, electron-withdrawing groups (e.g., bromo in 1-(2-Bromoethoxy)-3-methylbenzene) deactivate the ring but enable cross-coupling reactions (e.g., Suzuki-Miyaura) .

Steric Influence :

  • Bulky substituents like the azido-dimethylpropyl group in 1-(1-Azido-2,2-dimethylpropyl)-3-methylbenzene may hinder regioselectivity in reactions, as seen in , where steric effects likely contributed to moderate yields (50–77%) .

Synthetic Utility :

  • Chromium complexes (e.g., 1-(Ethoxymethoxy)-3-methylbenzene tricarbonyl chromium) in highlight the role of directing groups in C–H activation, achieving 81% yield in ortho-arylation reactions .
  • Bromoethoxy derivatives () serve as alkylating agents or intermediates in drug synthesis due to their reactive C–Br bond .

Physical Properties: Non-polar analogs like m-cymene () exhibit lower densities and higher volatility, making them suitable as solvents . Polar ether-containing derivatives (e.g., 1-Methoxy-3-(methoxymethyl)benzene) may have applications in coordination chemistry or as solubilizing agents .

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